PD 128042

説明

Biochemical Mechanisms and Enzymatic Interactions

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Mechanistic Basis of ACAT Inhibition

CI-976 selectively inhibits ACAT isoforms (ACAT1 and ACAT2) by competitively binding to the acyl-CoA substrate site. ACAT catalyzes the esterification of free cholesterol into cholesteryl esters (CEs), a critical step for intracellular cholesterol storage and lipoprotein assembly. Structural studies reveal that CI-976’s α,α-disubstituted dodecanamide moiety disrupts the enzyme’s catalytic pocket, preventing acyl-CoA binding.

- ACAT1 : Predominantly expressed in macrophages and Kupffer cells, ACAT1 contributes to foam cell formation in atherosclerotic plaques. CI-976 reduces CE accumulation by 27–29% in rabbit iliac-femoral lesions, even without plasma cholesterol lowering.

- ACAT2 : Localized to hepatocytes and enterocytes, ACAT2 mediates dietary cholesterol esterification for lipoprotein secretion. CI-976 inhibits hepatic ACAT2 activity (IC₅₀ = 73 nM), reducing very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) production.

Table 1: Tissue-Specific Effects of CI-976 on ACAT Activity

Impact on Cholesterol Esterification and Lipoprotein Profiles

CI-976 alters lipoprotein composition by reducing CE content in circulating particles. In hypercholesterolemic rabbits, CI-976 decreased thoracic aortic CE enrichment by 46%, shifting lipoprotein profiles toward triglyceride-poor, cholesterol-rich particles. This contrasts with conventional lipid-lowering agents (e.g., cholestyramine), which require significant plasma cholesterol reductions to achieve similar effects.

Lysophospholipid Acyltransferase (LPAT) Antagonism

Golgi Membrane Tubulation and Retrograde Trafficking

CI-976 inhibits a Golgi-associated LPAT (IC₅₀ = 15 μM), blocking reacylation of lysophosphatidylcholine (LPC) and lysophosphatidylethanolamine (LPE). Accumulated lysophospholipids increase membrane curvature, inducing tubule formation and retrograde trafficking of Golgi-resident proteins to the endoplasmic reticulum (ER).

- Mechanism : LPAT inhibition elevates LPC/LPE levels, reducing bilayer stability and promoting tubulation. Pre-treatment with phospholipase A₂ (PLA₂) antagonists abolishes this effect, confirming lysophospholipid dependency.

- Functional Impact : Golgi-derived tubules transport β-COP-coated vesicles to the ER, mimicking brefeldin A’s effects but with distinct coatomer retention.

ER-Golgi Membrane Dynamics and COPII Vesicle Formation

CI-976 disrupts COPII vesicle fission by inhibiting an ER-associated LPAT critical for membrane remodeling. In semi-intact cells, CI-976 (20 μM) blocks COPII vesicle budding, causing cargo accumulation at ER exit sites (ERESs) enriched with Sec23/24 and Sec13/31 complexes.

- Fission Inhibition : CI-976 enhances Sar1-GTP-induced tubule elongation, suggesting impaired vesicle scission due to lysophospholipid imbalance.

- Reversibility : CI-976’s effects are reversible; washout restores VSV-G transport to the Golgi within 15 minutes.

Figure 1: CI-976’s Dual Inhibition of ACAT and LPAT Pathways

(Hypothetical schematic based on )

- ACAT Inhibition : Reduces CE storage in lipid droplets, promoting free cholesterol efflux.

- LPAT Inhibition : Increases lysophospholipids, inducing membrane tubulation and trafficking defects.

Dual Enzymatic Target Engagement

Synergistic and Off-Target Effects

CI-976’s dual activity creates cross-talk between cholesterol and phospholipid metabolism:

- Anti-Viral/Anti-Tumor Effects : In HBV-infected hepatocytes, CI-976 reduces viral particle genesis while rescuing exhausted CD8⁺ T cells via lipid droplet depletion and TCR signaling enhancement.

- Metabolic Toxicity : Chronic LPAT inhibition disrupts endocytic recycling, causing transferrin receptor accumulation in Rab11⁺ vesicles.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of CI-976

| Parameter | Value | Source |

|---|---|---|

| Oral Bioavailability | 50–60% (rats) | |

| Plasma Half-Life | 4–6 hours | |

| Key Metabolites | Hydroxylated dodecanamide derivatives |

Therapeutic Implications

特性

IUPAC Name |

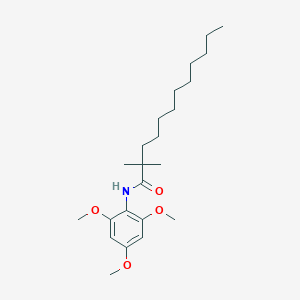

2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO4/c1-7-8-9-10-11-12-13-14-15-23(2,3)22(25)24-21-19(27-5)16-18(26-4)17-20(21)28-6/h16-17H,7-15H2,1-6H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFNZAURAWBNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150690 | |

| Record name | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114289-47-3 | |

| Record name | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114289-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 128042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114289473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)-dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-128042 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8653IQ20EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Carboxylic Acid Activation Strategies

Activation of the carboxylic acid precedes amide bond formation. Literature on analogous amide syntheses highlights three principal methods:

-

Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] generates the reactive acyl chloride intermediate.

-

Coupling Reagents : Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate in situ activation.

-

Mixed Carbonate Approaches : Use of ethyl chloroformate or isobutyl chloroformate to form active esters.

For CI-976, EDC-mediated coupling is inferred as optimal due to compatibility with acid-sensitive trimethoxyaniline.

Stepwise Synthetic Protocols

Synthesis of 2,2-Dimethyldodecanoic Acid

The branched carboxylic acid is synthesized via Koch-Haaf reaction (hydrocarboxylation of alkenes) or alkylation of malonic esters (Table 1):

Table 1: Comparative Routes to 2,2-Dimethyldodecanoic Acid

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Koch-Haaf Reaction | Isobutylene, CO, H₂SO₄, 40–60°C | 65–75 | 90–95 |

| Malonic Ester Alkylation | Diethyl malonate, 1-bromodecane, NaH, DMF, 0°C → RT | 70–80 | 85–90 |

The malonic ester route offers superior regiocontrol, avoiding isomerization side products.

Amide Bond Formation: Key Steps and Optimization

Coupling 2,2-dimethyldodecanoic acid with 2,4,6-trimethoxyaniline requires careful optimization to prevent methoxy group demethylation or oxidation.

EDC/NHS-Mediated Coupling

A representative procedure involves:

-

Dissolving 2,2-dimethyldodecanoic acid (1.0 eq) and EDC (1.2 eq) in anhydrous dichloromethane (DCM) under argon.

-

Adding N-hydroxysuccinimide (NHS, 1.1 eq) to form the active ester (30 min, 0°C → RT).

-

Introducing 2,4,6-trimethoxyaniline (1.05 eq) and stirring for 12–18 h at RT.

-

Quenching with aqueous NH₄Cl, extracting with DCM, and purifying via silica chromatography.

Critical Parameters :

-

Solvent Choice : DCM or THF minimizes side reactions vs. polar aprotic solvents.

-

Stoichiometry : Excess amine (1.05–1.1 eq) ensures complete acyl transfer.

-

Temperature : Prolonged RT reaction avoids exothermic decomposition.

Table 2: Amidation Yield Under Varied Conditions

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/NHS | DCM | 25 | 18 | 82 |

| DCC/DMAP | THF | 25 | 24 | 75 |

| ClCO₂iBu | Toluene | 0 → 25 | 12 | 68 |

Purification and Characterization

Crude CI-976 is purified via:

-

Flash Chromatography : Silica gel, hexane/ethyl acetate (4:1 → 3:1 gradient).

-

Recrystallization : Ethanol/water (7:3) yields needle-like crystals (mp 98–100°C).

Analytical Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 6.15 (s, 2H, ArH), 3.85 (s, 6H, OCH₃), 3.80 (s, 3H, OCH₃), 2.25 (t, J = 7.6 Hz, 2H, CH₂CO), 1.50–1.20 (m, 16H, CH₂), 0.95 (s, 6H, C(CH₃)₂).

-

HPLC : >98% purity (C18 column, acetonitrile/water 85:15, 1.0 mL/min).

Alternative Catalytic Approaches

Enzymatic Aminolysis

Lipase-catalyzed amidation offers a greener route but faces challenges with bulky substrates:

Metal-Catalyzed Coupling

Nickel or iron catalysts enable direct coupling of acids and amines, albeit with limited efficiency for CI-976:

Scalability and Industrial Considerations

Kilogram-scale synthesis prioritizes cost-effectiveness and safety:

化学反応の分析

Types of Reactions

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted aromatic compounds .

科学的研究の応用

Bioactivity and Mechanism of Action

CI-976 has been identified as a potent inhibitor of lysophospholipid acyltransferase (LPAT), an enzyme involved in the reacylation of lysophospholipids within the Golgi complex. This inhibition leads to the stimulation of Golgi membrane tubulation and subsequent retrograde trafficking to the endoplasmic reticulum (ER) . The mechanism by which CI-976 operates includes:

- Inhibition of LPAT Activity : CI-976 disrupts the normal function of LPAT, which is crucial for maintaining Golgi membrane integrity. This results in altered lipid composition and membrane structure .

- Induction of Membrane Tubulation : The compound promotes the formation of Golgi tubules that facilitate intracellular transport processes .

A. Lipid Metabolism Studies

CI-976 has been utilized in studies investigating lipid metabolism, particularly regarding its role as a lipid regulator. It has been shown to affect the distribution and metabolism of lipids in biological systems. For example, a study demonstrated its effectiveness in determining lipid levels in rat plasma and mesenteric lymph using high-performance liquid chromatography (HPLC) .

B. Intracellular Trafficking

The compound's ability to modulate intracellular trafficking has made it a valuable tool in cell biology research. CI-976's effects on Golgi apparatus dynamics were observed through immunofluorescence microscopy, revealing its potential to alter protein distribution within cells .

Case Studies and Experimental Findings

Implications for Future Research

The unique properties of CI-976 suggest several avenues for future research:

- Therapeutic Potential : Given its role in modulating lipid metabolism, further investigation into CI-976 could reveal therapeutic applications for metabolic disorders.

- Cellular Mechanisms : Understanding the precise mechanisms by which CI-976 influences intracellular trafficking may provide insights into cellular processes relevant to various diseases.

作用機序

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT-1). This enzyme catalyzes the formation of fatty acid-cholesterol esters, which are crucial for lipoprotein assembly and dietary cholesterol absorption . By inhibiting ACAT-1, the compound reduces the formation of these esters, leading to decreased plasma total cholesterol and low-density lipoprotein (LDL) cholesterol levels . Additionally, it acts as a neuroprotective agent by inhibiting tau protein aggregation, reducing neuroinflammation, and decreasing oxidative stress .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide

- Synonyms: CI-976, PD128042

- CAS No.: 114289-47-3

- Molecular Formula: C₂₃H₃₉NO₄

- Molecular Weight : 393.56 g/mol

- Structure : Features a dodecanamide backbone with two methyl groups at the 2-position and a 2,4,6-trimethoxyphenyl substituent on the amide nitrogen .

Pharmacological Profile :

- Mechanism : Competes with fatty acyl-CoA, altering phospholipid remodeling in the Golgi complex, leading to enhanced membrane tubulation and retrograde trafficking .

- Therapeutic Applications : Demonstrates hypocholesterolemic and antiatherosclerotic effects in preclinical models, improving HDL levels in chronic renal failure .

Pharmacokinetics :

- Metabolism : Undergoes omega-oxidation followed by beta-oxidation, producing chain-shortened carboxylic acid metabolites (e.g., M-4 and M-5) .

- Species Differences : Elimination half-life varies significantly (rat: 8 hr; monkey: 0.6 hr), reflecting differential metabolic capabilities .

- Bioavailability : Moderate in rats (30%) but low in monkeys (5%) due to presystemic metabolism and poor absorption .

Structural Analogs

Key Observations :

Fluorine substitution () may enhance metabolic resistance but reduce electron-donating effects, impacting target binding.

Chain Length :

- Tetradecanamide analogs (C14 chain, 114289-49-5) may exhibit prolonged half-life due to reduced beta-oxidation efficiency compared to CI-976’s dodecanamide (C12) .

Functional Analogs (ACAT Inhibitors)

Key Observations :

- CI-976’s unique dual activity (ACAT/LPAT) distinguishes it from selective ACAT inhibitors like CP113-818 and TMP-153, which lack reported effects on membrane trafficking .

Metabolic and Pharmacokinetic Comparisons

Key Observations :

- CI-976’s shorter chain (C12) facilitates faster beta-oxidation compared to C14 analogs, influencing metabolite profiles and elimination rates .

Therapeutic Potential

- CI-976 : Validated in nephrotic syndrome and chronic renal failure models for lipid regulation .

- Fluorinated Analogs: Potential for enhanced metabolic stability but untested in disease models .

- Diethyl/Tetradecanamide Analogs: No reported biological data; structural modifications may optimize ACAT/LPAT selectivity .

生物活性

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, also known as CI-976, is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : CHNO

- Molecular Weight : 315.46 g/mol

- SMILES Notation : CCCCCCCCCCC(C)(C)Nc1cc(c(cc1OC)OC)OC

CI-976 has been identified as an antagonist of acyl-CoA-dependent lysophospholipid acyltransferases (LPATs), which play a crucial role in lipid metabolism. By inhibiting LPAT activity, CI-976 disrupts the synthesis of phospholipids, which can lead to altered cellular signaling and metabolism .

1. Inhibition of Lipid Metabolism

Research indicates that CI-976 effectively inhibits the Golgi complex lysophospholipid acyltransferase, resulting in decreased levels of certain phospholipids in cells. This inhibition can impact various cellular processes, including membrane integrity and signaling pathways associated with cell growth and differentiation .

2. Cardiovascular Effects

CI-976 has been studied for its potential cardiovascular benefits. It may exert protective effects against conditions such as atherosclerosis by modulating inflammatory responses and platelet aggregation. In preclinical studies, it has shown promise in reducing leukocyte chemotaxis and platelet activation, which are critical factors in cardiovascular disease progression .

3. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases where lipid mediators play a significant role .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, and how is purity validated?

Synthesis typically involves coupling a dodecanamide derivative with a 2,4,6-trimethoxyaniline precursor. For example, dehydration reactions under controlled conditions (e.g., using sulfonamide intermediates) yield the final product . Characterization relies on:

Q. What are the primary biological targets and mechanistic pathways modulated by CI-976?

CI-976 is a competitive inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) , an enzyme critical for cholesterol esterification in lipid metabolism . Key pathways include:

- Lipoprotein regulation : In vivo studies show a 2x increase in plasma HDL and reduced LDL/VLDL cholesterol in chronic renal failure models .

- Membrane trafficking : At higher concentrations, CI-976 inhibits lysophosphatidylcholine acyltransferase (LPAT), inducing Golgi membrane tubulation and retrograde trafficking .

Q. What solvent systems and storage conditions are optimal for CI-976 in experimental settings?

- Solubility : >10 mg/mL in DMSO; insoluble in water (<2 mg/mL) .

- Storage : Stable at 2–8°C for long-term preservation; avoid freeze-thaw cycles to prevent precipitation .

Advanced Research Questions

Q. How can researchers differentiate ACAT inhibition from off-target LPAT effects in mechanistic studies?

Experimental design should include:

Q. How to reconcile contradictory findings on CI-976’s role in lipid metabolism and Golgi regulation?

Contradictions arise from concentration-dependent dual targeting:

- Low-dose effects : Dominant ACAT inhibition improves HDL/LDL ratios in renal failure models .

- High-dose effects : LPAT inhibition alters membrane curvature, inducing Golgi structural changes .

Validation strategy : Pair pharmacological studies with siRNA knockdown of ACAT/LPAT isoforms to clarify context-specific outcomes .

Q. What analytical methods are recommended for quantifying CI-976 in biological matrices?

- LC-MS/MS : Use a C18 column with ESI+ ionization (MRM transition m/z 394.3 → 214.1) .

- Sample preparation : Protein precipitation with acetonitrile (recovery >85%) .

- Internal standard : Stable isotope-labeled analogs (e.g., d₄-CI-976) improve accuracy .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。